1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propan-1-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodo-4-(trifluoromethylthio)benzene and propan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Iodo-3-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but with the iodine and trifluoromethylthio groups in different positions on the phenyl ring.
1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one: This compound differs by having the ketone group at the second position of the propyl chain instead of the first.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H8F3IOS |
---|---|
Molecular Weight |
360.14 g/mol |
IUPAC Name |
1-[3-iodo-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3IOS/c1-2-8(15)6-3-4-9(7(14)5-6)16-10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
NFYRSZBCIGNXOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.